molecular formula C15H23NO3 B8096866 N-Boc-2-(phenethylamino)ethanol

N-Boc-2-(phenethylamino)ethanol

Cat. No.: B8096866
M. Wt: 265.35 g/mol
InChI Key: RQQOEWURTASSET-UHFFFAOYSA-N
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Description

N-Boc-2-(phenethylamino)ethanol is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a protected amine derivative, where the "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality. This compound is commonly used in organic synthesis and various scientific research applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Ethanolamine: The synthesis of this compound typically begins with the protection of ethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

  • Phenethylamine Addition: The protected ethanolamine is then reacted with phenethylamine under similar conditions to form this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Oxidation: The phenethylamine moiety can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Deprotection: TFA or HCl in DCM.

  • Oxidation: Oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Deprotection: Ethanolamine derivative without the Boc group.

  • Oxidation: Phenethylamine derivatives like phenethylamine aldehyde or ketone.

  • Substitution: Various substituted ethanolamine derivatives.

Scientific Research Applications

N-Boc-2-(phenethylamino)ethanol is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: this compound is utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Boc-2-(phenethylamino)ethanol exerts its effects depends on its specific application. In general, the compound acts as a nucleophile or electrophile in chemical reactions, interacting with various molecular targets and pathways. The Boc group provides stability to the amine, allowing for controlled reactivity.

Comparison with Similar Compounds

N-Boc-2-(phenethylamino)ethanol is similar to other protected amine derivatives, such as N-Boc-ethanolamine and N-Boc-phenethylamine. its unique combination of the phenethylamine and ethanolamine moieties makes it particularly useful in specific synthetic applications. Other similar compounds include:

  • N-Boc-ethanolamine: Used in the synthesis of phosphatidyl ethanolamines and ornithine.

  • N-Boc-phenethylamine: Employed in the synthesis of various pharmaceuticals and natural products.

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQOEWURTASSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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